molecular formula C20H15Br B100110 1-Bromo-3-(2,2-diphenylethenyl)benzene CAS No. 18648-65-2

1-Bromo-3-(2,2-diphenylethenyl)benzene

Cat. No.: B100110
CAS No.: 18648-65-2
M. Wt: 335.2 g/mol
InChI Key: RVJZCZBYXHDMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2,2-diphenylethenyl)benzene is a brominated aromatic compound featuring a diphenylethenyl substituent at the meta position of the benzene ring. This structure combines the electronic effects of bromine (electron-withdrawing) and the steric bulk of the diphenylethenyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science.

Properties

CAS No.

18648-65-2

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

1-bromo-3-(2,2-diphenylethenyl)benzene

InChI

InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H

InChI Key

RVJZCZBYXHDMCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3

Synonyms

2-(3-Bromophenyl)-1,1-diphenylethene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds share structural motifs with 1-bromo-3-(2,2-diphenylethenyl)benzene but differ in substituent positions, electronic properties, or functional groups:

Compound Name Key Structural Features Key Differences
1-Bromo-2-(2-phenyl-3-butenyl)benzene Bromine at position 2; 3-butenyl chain Substituent position and chain flexibility
1,4-Bis(2,2-diphenylethenyl)benzene Two diphenylethenyl groups at para positions Increased conjugation and steric bulk
1-(2-Bromo-1-phenylvinyl)-3-methylbenzene Bromine on vinyl carbon; methyl substituent Electronic effects of bromine on vinyl vs. aryl
1-Bromo-3-(2,2-diethoxyethoxy)benzene Diethoxyethoxy substituent Polar functional group altering solubility
1-Bromo-3-(2,2-dibromovinyl)benzene Dibrominated vinyl group Enhanced electrophilicity and reactivity

Physical Properties and Solubility

  • 1-Bromo-3,5-dimethoxybenzene : Boiling point 123–124°C; higher solubility in polar solvents due to methoxy groups .
  • 1-Bromo-3-(propane-2-sulfinyl)benzene: Sulfinyl group enhances polarity, making it soluble in DMF or methanol mixtures .
  • This compound: Expected low solubility in aqueous media due to nonpolar diphenylethenyl group, necessitating use of toluene or THF in reactions .

Key Research Findings and Challenges

  • Steric vs. Electronic Effects : Bulky diphenylethenyl groups hinder nucleophilic attacks but stabilize intermediates in cross-coupling reactions .
  • Isomer Control : Z/E isomer ratios in vinyl-brominated derivatives (e.g., 1-(2-bromo-1-phenylvinyl)-3-methylbenzene) are sensitive to reaction conditions, requiring precise temperature control .
  • Yield Limitations : Low yields in sulfonylation or cyclization reactions (e.g., 1-bromo-3-(2,2-diethoxyethoxy)benzene) highlight challenges in managing reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.